

Commercial Suppliers and Technical Guide for Pentoxifylline-d5 in Research

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Compound of Interest

Compound Name: Pentoxifylline-d5

Cat. No.: B12419574

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available **Pentoxifylline-d5**, a deuterated analog of Pentoxifylline, for research applications. This document outlines its primary use as an internal standard in mass spectrometry-based quantification, details its mechanism of action through key signaling pathways, and offers a consolidated experimental protocol for its application.

Commercial Availability and Specifications

Pentoxifylline-d5 is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. It is primarily intended for use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Pentoxifylline in biological matrices.^[1] Below is a summary of key quantitative data gathered from various suppliers.

Table 1: Quantitative Data for Commercially Available **Pentoxifylline-d5**

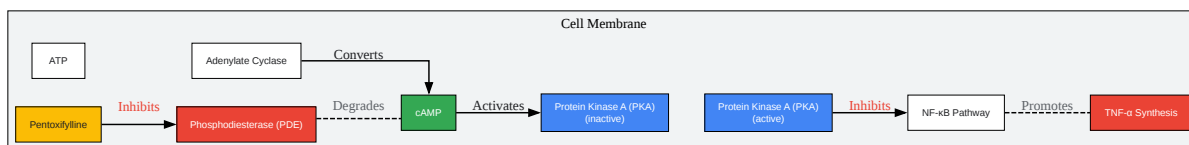
Parameter	Typical Specification	Supplier Examples
Chemical Formula	C ₁₃ H ₁₃ D ₅ N ₄ O ₃	MedchemExpress, Simson Pharma, LGC Standards[2][3]
Molecular Weight	~283.34 g/mol	MedchemExpress, Simson Pharma, LGC Standards[2][3]
Purity	≥98% (typically >99%)	MedchemExpress (99.89%)[1]
Isotopic Enrichment	Typically >99 atom % D	Generally specified in the Certificate of Analysis (CoA)
Physical Form	Solid (crystalline or powder)	MedchemExpress, Cayman Chemical
CAS Number	1185995-18-9	MedchemExpress, Simson Pharma, LGC Standards[2][3]

Note: Specific details on isotopic enrichment and purity are lot-dependent and are provided in the Certificate of Analysis (CoA) from the supplier.[2]

Mechanism of Action and Signaling Pathways

Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[1] Its mechanism of action involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This cascade of events leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and a reduction in the inflammatory response.[4][5]

Below is a diagram illustrating the primary signaling pathway of Pentoxifylline.



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Pentoxifylline's primary signaling pathway.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

Pentoxifylline-d5 is widely used as an internal standard for the accurate quantification of Pentoxifylline in biological samples, most commonly plasma. The following is a consolidated, detailed protocol based on published methodologies.[6][7]

Objective: To quantify the concentration of Pentoxifylline in a plasma sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Pentoxifylline-d5** as an internal standard.

Materials:

- Pentoxifylline analytical standard
- **Pentoxifylline-d5** internal standard
- Human plasma (or other biological matrix)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

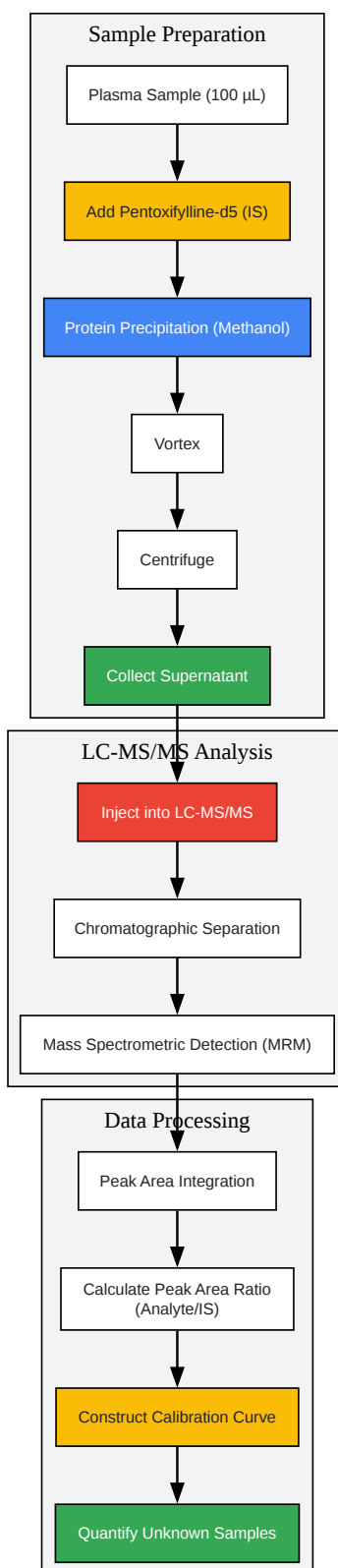
Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of Pentoxifylline (1 mg/mL) in methanol.
 - Prepare a stock solution of **Pentoxifylline-d5** (1 mg/mL) in methanol.
 - From the stock solutions, prepare a series of working standard solutions of Pentoxifylline at various concentrations by serial dilution with a 50:50 methanol/water mixture.
 - Prepare a working internal standard solution of **Pentoxifylline-d5** at a fixed concentration (e.g., 500 ng/mL) in a 50:50 methanol/water mixture.[6]
- Sample Preparation (Protein Precipitation):[6]
 - Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
 - Add 20 µL of the **Pentoxifylline-d5** internal standard working solution to each tube (except for blank samples).
 - Add 0.5 mL of cold methanol to each tube to precipitate the plasma proteins.
 - Vortex the tubes for 5 minutes.
 - Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.

- Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: A C18 or Phenyl-Hexyl column is commonly used (e.g., Kinetex Phenyl-Hexyl, 50 x 2.1 mm, 1.7 μ m).[7]
 - Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[8][7]
 - Mobile Phase B: Methanol or acetonitrile.[8][7]
 - Flow Rate: 0.2 - 1.0 mL/min.[8][7]
 - Injection Volume: 5-10 μ L.
 - Gradient: A gradient elution is typically employed to ensure good separation of the analyte from matrix components. An example gradient is a linear increase from 20% to 80% Mobile Phase B over a few minutes.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Pentoxifylline: m/z 279.3 \rightarrow 181.1[6]
 - **Pentoxifylline-d5**: m/z 284.3 \rightarrow 186.1 (or similar, depending on the specific d-labeling) [Note: a d6 analog transition is m/z 285.3 \rightarrow 187.1][6]
 - Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
- Data Analysis:

- Integrate the peak areas for both Pentoxifylline and **Pentoxifylline-d5** for each sample.
- Calculate the peak area ratio of Pentoxifylline to **Pentoxifylline-d5**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general experimental workflow.



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A typical experimental workflow for Pentoxifylline quantification.

This comprehensive guide provides researchers with the essential information needed to source and effectively utilize **Pentoxifylline-d5** in their studies. For the most accurate and reliable results, it is crucial to obtain the lot-specific Certificate of Analysis from the supplier and to validate the analytical method according to established guidelines.

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